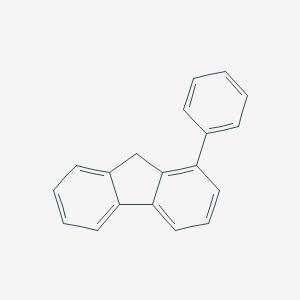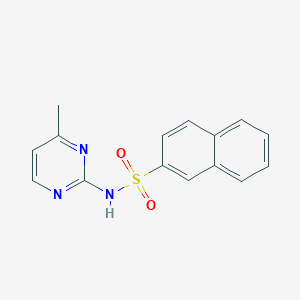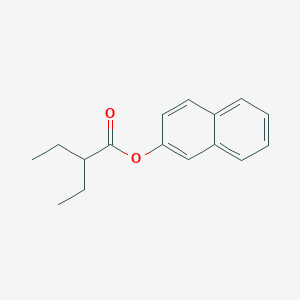
1-phenyl-9H-fluorene
Übersicht
Beschreibung
1-phenyl-9H-fluorene is a polycyclic aromatic hydrocarbon that is widely used in scientific research due to its unique physical and chemical properties. It is a white crystalline powder that is insoluble in water and soluble in organic solvents. This compound has been extensively studied for its potential applications in various fields, including materials science, organic electronics, and biomedical research.
Wirkmechanismus
The mechanism of action of 1-phenyl-9H-fluorene in biological systems is not well understood. However, it has been suggested that the compound may interact with cellular membranes and alter their properties, which can affect cellular signaling pathways and gene expression.
Biochemical and Physiological Effects
1-phenyl-9H-fluorene has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis (programmed cell death) in cancer cells, which suggests that it may have potential applications in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-phenyl-9H-fluorene in lab experiments include its unique physical and chemical properties, which make it a versatile building block for the synthesis of organic semiconductors. The compound is also relatively easy to synthesize, which makes it accessible to researchers.
The limitations of using 1-phenyl-9H-fluorene in lab experiments include its low solubility in water, which can make it difficult to work with in aqueous environments. The compound is also relatively unstable under certain conditions, which can limit its applications in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-phenyl-9H-fluorene. One potential area of research is the development of new synthetic methods for the compound, which could improve its efficiency and reduce its environmental impact.
Another area of research is the development of new applications for 1-phenyl-9H-fluorene in biomedical research. For example, the compound could be used as a drug delivery vehicle for targeted cancer therapy, or as a fluorescent probe for imaging applications.
Overall, 1-phenyl-9H-fluorene is a versatile and promising compound that has potential applications in various scientific fields. Further research is needed to fully understand its mechanism of action and to explore its potential applications in biomedical research.
Wissenschaftliche Forschungsanwendungen
1-phenyl-9H-fluorene has been extensively studied for its potential applications in various scientific fields. In materials science, it is used as a building block for the synthesis of organic semiconductors, which have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
In organic electronics, 1-phenyl-9H-fluorene has been used as a hole-transporting material in OLEDs, which are used in display technologies. The compound has also been used as a host material for phosphorescent dyes in OLEDs, which can improve the efficiency and stability of the devices.
Eigenschaften
Molekularformel |
C19H14 |
|---|---|
Molekulargewicht |
242.3 g/mol |
IUPAC-Name |
1-phenyl-9H-fluorene |
InChI |
InChI=1S/C19H14/c1-2-7-14(8-3-1)16-11-6-12-18-17-10-5-4-9-15(17)13-19(16)18/h1-12H,13H2 |
InChI-Schlüssel |
PUFWGUZSDHANBX-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=CC=CC(=C31)C4=CC=CC=C4 |
Kanonische SMILES |
C1C2=CC=CC=C2C3=CC=CC(=C31)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl [(4-chloro-2-quinazolinyl)sulfanyl]acetate](/img/structure/B289642.png)
![3-[(dimethylamino)methyl]-5-({[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B289644.png)
![5-({[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]sulfanyl}methyl)-3-(4-morpholinylmethyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B289645.png)


![Phenyl 2-[(2-ethylbutanoyl)oxy]benzoate](/img/structure/B289649.png)
![4-[(2-Ethylbutanoyl)oxy]-3,5-dimethoxybenzoic acid](/img/structure/B289650.png)





![4-(1-{4-[(Cyclopentylcarbonyl)oxy]phenyl}-3-oxo-1,3-dihydro-2-benzofuran-1-yl)phenyl cyclopentanecarboxylate](/img/structure/B289660.png)
